molecular formula C12H8N4O6 B8493604 N-(2H-1,3-Benzodioxol-5-yl)-3,5-dinitropyridin-2-amine CAS No. 61964-12-3

N-(2H-1,3-Benzodioxol-5-yl)-3,5-dinitropyridin-2-amine

Cat. No. B8493604
CAS RN: 61964-12-3
M. Wt: 304.21 g/mol
InChI Key: GDCAFOWROWYWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-3,5-dinitropyridin-2-amine is a useful research compound. Its molecular formula is C12H8N4O6 and its molecular weight is 304.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2H-1,3-Benzodioxol-5-yl)-3,5-dinitropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2H-1,3-Benzodioxol-5-yl)-3,5-dinitropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61964-12-3

Product Name

N-(2H-1,3-Benzodioxol-5-yl)-3,5-dinitropyridin-2-amine

Molecular Formula

C12H8N4O6

Molecular Weight

304.21 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3,5-dinitropyridin-2-amine

InChI

InChI=1S/C12H8N4O6/c17-15(18)8-4-9(16(19)20)12(13-5-8)14-7-1-2-10-11(3-7)22-6-21-10/h1-5H,6H2,(H,13,14)

InChI Key

GDCAFOWROWYWJL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C(C=C(C=N3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 12.0 g. (0.0875 mole) of 3,4-methylenedioxyaniline in 100 ml. of methanol, was added with stirring 8.0 g. (0.04 mole) of 2-chloro-3,5-dinitropyridine. Within one minute the mixture had crystallized. To complete the reaction, the mixture was heated on a steam bath for 15 minutes, then cooled and filtered to give 11.0 g. of product. A small amount recrystallized from methanol melted at 187°-188° C.
Quantity
0.0875 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.